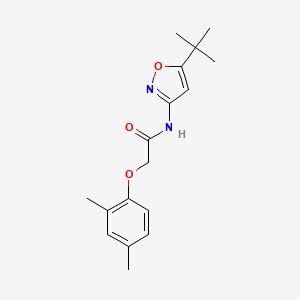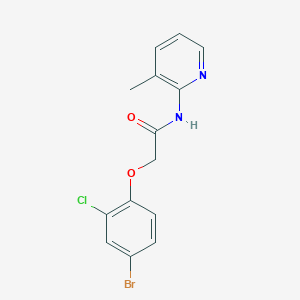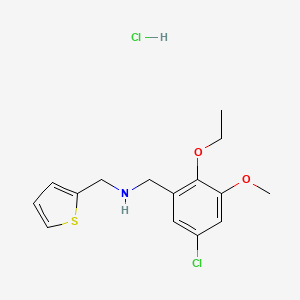
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide, also known as SBI-0206965, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a critical regulator of innate immunity and interferon signaling pathways, making it an attractive target for drug development. In
Mécanisme D'action
TBK1 is a serine/threonine kinase that plays a critical role in the regulation of innate immunity and interferon signaling pathways. Upon activation, TBK1 phosphorylates various downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the production of pro-inflammatory cytokines and interferons. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide inhibits TBK1 activation by binding to its kinase domain and preventing its interaction with upstream activators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to suppress the production of pro-inflammatory cytokines and interferons in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide is its specificity for TBK1, which minimizes off-target effects and reduces the potential for toxicity. However, its potency may vary depending on the cell type and experimental conditions used. In addition, the use of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide in animal models may be limited by its pharmacokinetic properties and bioavailability.
Orientations Futures
There are several potential future directions for the development and application of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide in different disease settings. Additionally, the combination of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide with other targeted therapies or immune checkpoint inhibitors may enhance its therapeutic potential. Finally, the elucidation of the downstream targets of TBK1 and the development of specific inhibitors for these targets may provide new opportunities for therapeutic intervention.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the activation of TBK1 and downstream signaling pathways, leading to suppression of pro-inflammatory cytokines and interferon production. This makes N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide a promising candidate for the treatment of diseases characterized by excessive inflammation and immune activation.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-7-13(12(2)8-11)21-10-16(20)18-15-9-14(22-19-15)17(3,4)5/h6-9H,10H2,1-5H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLISWKLOANPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4735640.png)
![ethyl 4-(4,4,8-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B4735647.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4735654.png)
![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)


![N-(3-chloro-4-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4735680.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4735685.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4735690.png)
![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4735692.png)
![4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4735700.png)


![2-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4735735.png)